Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate
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Overview
Description
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group, a thiazole ring, and a difluoroacetate moiety, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include thiazole sulfoxides or sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
Scientific Research Applications
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The bromo group and difluoroacetate moiety contribute to its reactivity and ability to form covalent bonds with target molecules. The thiazole ring provides a stable scaffold for binding to biological macromolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate can be compared with other similar compounds such as:
3-(2-Bromo-1,3-thiazol-4-yl)-1-phenyl-2-propyn-1-one: This compound also contains a bromo-thiazole moiety but differs in the presence of a phenyl and propynone group.
4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile: This compound features a bromo-thiazole moiety with a benzonitrile group, offering different reactivity and applications.
3-(2-bromo-1,3-thiazol-4-yl)propyl]phosphonic acid:
This compound stands out due to its difluoroacetate moiety, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate is a thiazole derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate has the following properties:
Property | Value |
---|---|
CAS No. | 2731014-31-4 |
Molecular Formula | C7H6BrF2NO2S |
Molecular Weight | 286.1 g/mol |
Purity | ≥95% |
Origin of Product | United States |
The biological activity of ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate is primarily attributed to its structural components:
- Thiazole Ring : The thiazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors.
- Bromo Group : This halogen can enhance the compound's lipophilicity and binding affinity to target proteins.
- Difluoroacetate Moiety : The presence of fluorine atoms can improve metabolic stability and bioavailability.
Research indicates that the compound may exert its effects through enzyme inhibition and modulation of protein-ligand interactions, which are critical in processes such as cell signaling and metabolic regulation .
Antimicrobial Activity
Studies have shown that ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, demonstrating inhibitory effects comparable to established antimicrobial agents. The mechanism appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, research has reported that ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate significantly reduces cell viability in human prostate cancer cells (DU145) and hepatocellular carcinoma cells (HepG2), with IC50 values in the low micromolar range .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate | Thiazole derivative | Moderate antimicrobial activity |
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)acetate | Thiazole derivative | Lower anticancer activity |
Ethyl (4-bromo-thiazol-5-yl)acetate | Thiazole derivative | Higher toxicity |
Ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate stands out due to its enhanced potency against specific cancer cell lines and broader spectrum of antimicrobial activity compared to its analogs .
Case Studies
A notable case study involved the synthesis and evaluation of ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate in a series of biological assays:
- Synthesis : The compound was synthesized via a reaction between 2-bromo-1,3-thiazole and ethyl difluoroacetate in the presence of potassium carbonate.
- Biological Evaluation : The synthesized compound was tested for cytotoxicity against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM.
Properties
Molecular Formula |
C7H6BrF2NO2S |
---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C7H6BrF2NO2S/c1-2-13-5(12)7(9,10)4-3-14-6(8)11-4/h3H,2H2,1H3 |
InChI Key |
ISHIAEBIAWSFFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC(=N1)Br)(F)F |
Origin of Product |
United States |
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